2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c13-4-5-15-12(9-1-2-9)7-11(14-15)10-3-6-16-8-10/h3,6-9H,1-2,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGBQOLFHXCXDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCN)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, cyclopropyl group, and thiophene ring, which contribute to its unique pharmacological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyrazole moiety is known for modulating enzyme activities, while the thiophene group enhances binding affinity to specific receptors. This dual interaction may lead to diverse pharmacological effects, including anti-inflammatory and antimicrobial activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 2-(5-cyclopropyl... | Escherichia coli | 15 | 50 µg/mL |
| 2-(5-cyclopropyl... | Staphylococcus aureus | 18 | 30 µg/mL |
| 2-(5-cyclopropyl... | Candida albicans | 12 | 40 µg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. A related study found that compounds with similar structures effectively inhibited inflammatory mediators in vitro. The mechanism is believed to involve the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: Evaluation Against Endothelin Receptors
In a study focused on endothelin receptor antagonism, compounds derived from pyrazole exhibited significant efficacy comparable to established drugs like bosentan. The in vitro assays revealed that certain derivatives showed promising results at concentrations as low as 1 μg/mL .
Case Study 2: Antioxidant Activity Assessment
The antioxidant capabilities of pyrazole derivatives were evaluated using DPPH radical scavenging assays. Compounds demonstrated effective radical neutralization, indicating potential therapeutic applications in oxidative stress-related diseases.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its biological activities , suggesting potential applications in treating various diseases due to its unique structural features. Preliminary studies indicate that it may exhibit:
- Anti-inflammatory Properties : Similar to other pyrazole derivatives, it may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.
- Analgesic Effects : Its ability to modulate pain signaling pathways makes it a candidate for pain management therapies.
- Antitumor Activity : Research suggests potential interactions with cellular pathways involved in tumor growth, making it a candidate for cancer treatment.
Material Science
In addition to medicinal applications, this compound may be utilized in the development of novel materials with specific electronic or optical properties. The presence of conjugated systems (like thiophene and pyrazole) enhances its suitability for:
- Organic Electronics : Potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to favorable electronic properties.
- Sensors : Its unique chemical structure may allow for the development of sensitive detection systems for various analytes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The compound’s distinctiveness arises from its cyclopropyl and thiophen-3-yl substituents. Below is a comparative analysis with key analogs:
*Note: Molecular formula and weight for the target compound are estimated based on structural analogs.
Key Observations:
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Construction of the pyrazole ring substituted with cyclopropyl and thiophenyl groups.
- Introduction of the ethanamine side chain at the N1 position of the pyrazole.
- Functional group manipulations to achieve the desired substitution pattern.
Preparation of the Pyrazole Core with Cyclopropyl Substitution
A common approach to synthesize cyclopropyl-substituted pyrazoles involves:
Grignard Reaction : The cyclopropyl group is introduced via Grignard reagents reacting with appropriate pyrazole precursors or intermediates. For example, 1-cyclopropyl-4-iodo-1H-pyrazole can be prepared by treating 4-iodo-1H-pyrazole with isopropylmagnesium chloride followed by reaction with boronate esters to form cyclopropyl-substituted pyrazole boronic acid pinacol esters with yields up to 83%.
Borylation and Suzuki Coupling : The cyclopropyl-pyrazole boronic acid pinacol ester intermediates are then subjected to Suzuki coupling with heteroaryl halides such as thiophene derivatives to install the thiophen-3-yl group at the 3-position of the pyrazole ring. Typical reaction conditions include palladium catalysts like Pd(dppf)Cl2, bases such as sodium carbonate or potassium phosphate, and solvents like 1,4-dioxane under inert atmosphere at elevated temperatures (e.g., 90–110 °C).
Representative Reaction Conditions and Yields
Research Findings and Observations
The use of palladium-catalyzed Suzuki coupling is critical for the selective installation of the thiophen-3-yl group on the pyrazole ring, with Boc-protection sometimes necessary to improve coupling efficiency.
Cyclopropyl substitution on the pyrazole ring is efficiently introduced via Grignard reagents followed by borylation and cross-coupling steps, providing good yields and purity.
The ethanamine side chain introduction is typically achieved by nucleophilic substitution or reductive amination strategies, consistent with the preparation of related pyrazole amine derivatives.
The synthesized compounds show good solubility in DMSO, facilitating further biological evaluation and functionalization.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine?
- Methodology : Synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors (e.g., thiophene derivatives and cyclopropane-containing intermediates). Key steps include:
- Precursor preparation : Cyclopropyl and thiophenyl groups are introduced via Suzuki coupling or nucleophilic substitution.
- Pyrazole ring formation : Hydrazine derivatives react with ketones or aldehydes under reflux with catalysts like acetic acid or POCl₃ .
- Amine functionalization : Ethylamine side chains are introduced via alkylation or reductive amination, requiring controlled temperatures (60–90°C) and inert atmospheres .
- Validation : Reaction progress is monitored via TLC, and intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., pyrazole C-H at δ 6.5–8.5 ppm, cyclopropyl protons at δ 1.0–2.5 ppm) and confirms substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns for structural elucidation .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-N vibrations in pyrazole rings) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in amber glass vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis of the amine group .
- Decomposition risks : Prolonged exposure to light/moisture can degrade the thiophene moiety; periodic NMR analysis is recommended to assess purity during long-term storage .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for this compound be resolved?
- Approach : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) using standardized protocols.
- Case study : If cytotoxicity varies between studies, compare solvent systems (DMSO vs. saline) and cell lines (e.g., HEK293 vs. HeLa) to identify confounding factors .
- Statistical analysis : Apply multivariate regression to isolate structural contributors (e.g., cyclopropyl vs. thiophene groups) to activity .
Q. What computational methods are suitable for modeling its structure-activity relationships (SAR)?
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to targets (e.g., kinase domains). Focus on the pyrazole-thiophene scaffold’s π-π stacking and hydrogen-bond interactions .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to correlate physicochemical properties with observed bioactivity .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Process refinement : Replace batch reactors with flow chemistry for precise control of exothermic steps (e.g., cyclocondensation) .
- Catalyst screening : Test Pd/C or Ni-based catalysts for Suzuki-Miyaura coupling to enhance cyclopropyl-thiophene bond formation efficiency .
- Byproduct mitigation : Implement in-line FTIR monitoring to detect and remove intermediates causing side reactions (e.g., over-alkylation) .
Q. How does the compound’s stability vary under physiological conditions?
- Experimental design : Incubate the compound in PBS (pH 7.4) and human plasma at 37°C. Sample at intervals (0, 6, 24, 48 hrs) and analyze via LC-MS for degradation products (e.g., oxidized thiophene derivatives) .
- Findings : Amine groups may undergo rapid N-acetylation in plasma, necessitating prodrug strategies for in vivo applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
